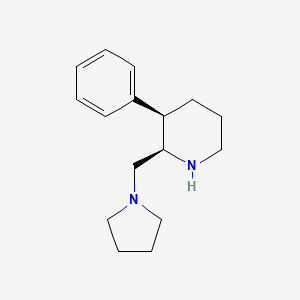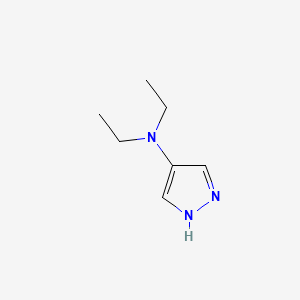
Pyrazole, 4-(diethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole, 4-(diethylamino)- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
The synthesis of Pyrazole, 4-(diethylamino)- typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of 4-diethylaminobenzaldehyde with hydrazine hydrate under acidic conditions to form the pyrazole ring . Industrial production methods often utilize multicomponent reactions and green chemistry approaches to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Pyrazole, 4-(diethylamino)- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Major Products: The major products formed from these reactions include pyrazole oxides, reduced pyrazoles, and substituted pyrazole derivatives
Scientific Research Applications
Pyrazole, 4-(diethylamino)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrazole, 4-(diethylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound’s effects are mediated through various pathways, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
Pyrazole, 4-(diethylamino)- can be compared with other pyrazole derivatives, such as:
4-Aminopyrazole: Known for its use in medicinal chemistry as a kinase inhibitor.
4-Methylpyrazole: Used as an antidote for methanol poisoning.
4-Phenylpyrazole: Exhibits significant antifungal and antibacterial activities.
The uniqueness of Pyrazole, 4-(diethylamino)- lies in its diethylamino group, which imparts specific electronic and steric properties, enhancing its reactivity and biological activity .
Properties
CAS No. |
28465-91-0 |
|---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
N,N-diethyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-3-10(4-2)7-5-8-9-6-7/h5-6H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
GDFXUNMNTXOVGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


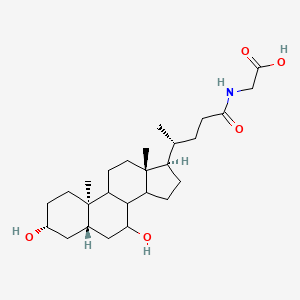
![2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13821215.png)



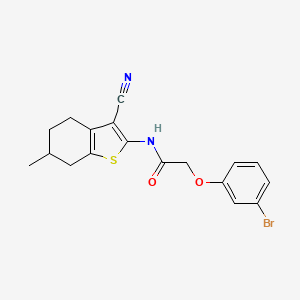
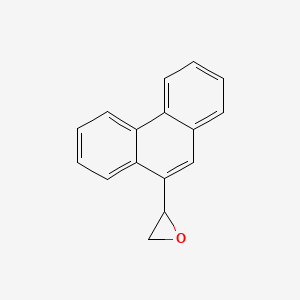
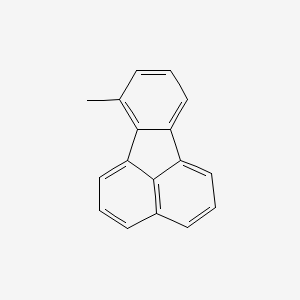
![Zirconium,dichloro[rel-(1R,1'R)-(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13821257.png)
![Glutamic acid,l-,[3h(g)]](/img/structure/B13821269.png)

![[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13821296.png)

